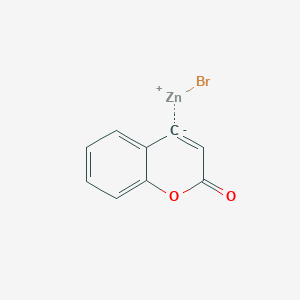

4-Coumarinylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);4H-chromen-4-id-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5O2.BrH.Zn/c10-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-4,6H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKGXJJDUMOXJJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC(=O)O2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Organozinc Reagent Chemistry

Organozinc compounds represent a class of organometallic reagents characterized by a carbon-zinc bond. wikipedia.org First prepared by Edward Frankland in 1848, these reagents are generally less reactive than their organomagnesium (Grignard) and organolithium counterparts. wikipedia.org This attenuated reactivity, however, is not a drawback but rather a distinct advantage, imparting a higher degree of chemoselectivity. Organozinc reagents can tolerate a wide variety of sensitive functional groups, such as esters, nitriles, and ketones, which would be incompatible with more reactive organometallics. sigmaaldrich.com

The utility of organozinc reagents in modern organic synthesis is extensive, with applications in fundamental carbon-carbon bond-forming reactions. sigmaaldrich.com These include the venerable Reformatsky reaction, the Simmons-Smith cyclopropanation, and, most notably, the Nobel Prize-winning Negishi cross-coupling reaction. wikipedia.orgorganicchemistrydata.orgnih.gov The Negishi coupling, which involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide, has become an indispensable tool for the construction of complex molecules. nih.gov The choice of the preparative route for organozinc reagents of the type RZnX (where R is an alkyl or aryl group and X is a halide) can significantly influence their reactivity and stability. sigmaaldrich.com

4-Coumarinylzinc bromide fits squarely within this landscape as a specialized yet powerful organozinc halide. Its preparation via the direct oxidative addition of activated zinc to 4-bromocoumarin allows for its in-situ generation and subsequent use in cross-coupling reactions. cbs.dk This approach avoids the need for the harsher conditions often associated with the preparation of other organometallic reagents, further highlighting the strategic advantage of the organozinc platform.

Importance of Coumarin Based Scaffolds in Advanced Synthetic Methodologies

The coumarin (B35378) nucleus, a benzopyrone structure, is a privileged scaffold in the realm of bioactive compounds and advanced materials. nih.govmdpi.com Found in numerous natural products, coumarin derivatives exhibit a wide spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.commdpi.com This has led to their extensive investigation in medicinal chemistry and drug discovery. nih.govmdpi.com The versatility of the coumarin scaffold allows for its synthetic modification at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov

The development of efficient synthetic methods to access functionalized coumarins is, therefore, a highly active area of research. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions have emerged as a particularly powerful strategy for the derivatization of the coumarin core. nih.gov These reactions allow for the introduction of a wide range of substituents, including aryl and heteroaryl groups, onto the coumarin framework, leading to the generation of large libraries of compounds for biological screening. nih.gov The ability to forge new carbon-carbon bonds at specific positions on the coumarin ring with high efficiency and selectivity is crucial for the exploration of structure-activity relationships and the development of new therapeutic agents and functional materials. nih.govmdpi.com

Historical Perspectives and Foundational Research on 4 Coumarinylzinc Bromide

Direct Oxidative Addition of Active Zinc to 4-Bromocoumarin Precursors

The primary and most direct route to this compound involves the oxidative addition of a highly reactive form of zinc to a 4-bromocoumarin precursor. cbs.dkresearchgate.net This method is favored for its straightforwardness, where the zinc metal inserts directly into the carbon-bromine bond of the coumarin ring. riekemetals.com

Role of Highly Reactive Zinc Species (e.g., Rieke® Zinc)

The success of the direct oxidative addition hinges on the reactivity of the zinc metal. Standard zinc powder is often not reactive enough to facilitate the insertion under mild conditions. Consequently, highly reactive zinc species are employed, with Rieke® Zinc being a prominent example. riekemetals.com

Rieke® Zinc is a highly activated form of zinc, typically prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium. nih.govwikipedia.org This process generates a fine, black powder of zinc with a high surface area and a greater number of active sites, making it significantly more reactive than commercially available zinc dust. riekemetals.comwikipedia.org

The enhanced reactivity of Rieke® Zinc allows the oxidative addition to aryl and vinyl halides, including 4-bromocoumarin, to proceed under mild conditions, often at room temperature. riekemetals.comthieme-connect.com This is a significant advantage as it allows for the presence of various functional groups on the coumarin scaffold that might not be stable under harsher reaction conditions. riekemetals.com The use of Rieke® Zinc has been demonstrated to be effective in preparing the zincated coumarin, which can then be used in subsequent cross-coupling reactions. thieme-connect.com

Synthesis and Purity Considerations of 4-Bromocoumarin Substrates

The quality of the starting material, 4-bromocoumarin, is crucial for the successful and clean formation of this compound. The synthesis of 4-bromocoumarin itself can be achieved through various methods, but ensuring its purity is paramount to avoid side reactions and the formation of impurities that can be difficult to separate from the desired organozinc reagent.

Optimization of Reaction Conditions for Efficient this compound Formation

The efficient formation of this compound is dependent on the careful optimization of several reaction parameters. These factors can significantly influence the reaction rate, yield, and purity of the final product.

Key parameters that are typically optimized include:

Solvent: The choice of solvent is critical. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly used as they can solvate the organozinc species formed and are generally unreactive under the reaction conditions. uni-muenchen.de

Temperature: While highly reactive zinc allows for milder conditions, temperature can still be a key variable. The reaction is often initiated at room temperature, but gentle heating may be required to ensure complete conversion, or cooling may be necessary to control exothermic reactions. thieme-connect.com

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the 4-bromocoumarin starting material. This is typically followed by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Stoichiometry of Reactants: The molar ratio of the 4-bromocoumarin to the active zinc is an important consideration. A slight excess of zinc is often used to drive the reaction to completion.

Systematic evaluation of these parameters is crucial for developing a robust and high-yielding protocol for the synthesis of this compound. mdpi.comnih.gov The table below summarizes typical conditions reported for the formation of the related zincated coumarin.

| Parameter | Condition | Rationale |

| Zinc Species | Rieke® Zinc (activated) | High reactivity for efficient oxidative addition under mild conditions. riekemetals.comthieme-connect.com |

| Precursor | High-purity 4-bromocoumarin | Minimizes side reactions and ensures the formation of the desired organozinc reagent. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for organozinc reagents and is inert under reaction conditions. uni-muenchen.de |

| Temperature | 25 °C (Room Temperature) | Mild condition that is often sufficient for the reaction to proceed with active zinc. thieme-connect.com |

| Reaction Time | ~1 hour | Generally sufficient for complete conversion of the starting material. thieme-connect.com |

This table presents a generalized set of optimized conditions based on literature precedents for similar reactions.

Once formed, the this compound is typically used in situ for subsequent reactions, such as palladium-catalyzed Negishi cross-coupling reactions with various aryl halides and acid chlorides, to produce a diverse array of 4-substituted coumarins in good yields. cbs.dkresearchgate.netresearchgate.net

Fundamental Organometallic Characteristics of the Coumarinyl-Zinc Bond

While a specific X-ray crystal structure for this compound is not publicly available, its fundamental organometallic characteristics can be inferred from the well-established principles of organozinc chemistry and spectroscopic data from analogous aryl-zinc halide compounds.

The key feature of this compound is the carbon-zinc (C-Zn) bond. This bond is polar covalent, with the electron density polarized towards the carbon atom due to the higher electronegativity of carbon (2.55) compared to zinc (1.65). This polarization imparts nucleophilic character to the coumarinyl group, making it effective in cross-coupling reactions.

The geometry around the zinc atom in organozinc halides like this compound is typically tetrahedral, especially in coordinating solvents like tetrahydrofuran (THF), where solvent molecules occupy coordination sites on the zinc atom. In solution, organozinc halides can exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation to a diorganozinc species (di(4-coumarinyl)zinc) and a zinc dihalide (ZnBr2). The position of this equilibrium is influenced by the solvent and the presence of other coordinating species.

Table 1: Expected General Properties of the Coumarinyl-Zinc Bond

| Property | Expected Characteristic | Basis of Expectation |

| Bond Type | Polar Covalent | Difference in electronegativity between Carbon and Zinc. |

| Polarization | Cδ--Znδ+ | Higher electronegativity of the sp2 carbon of the coumarin ring compared to zinc. |

| Hybridization of Carbon | sp2 | The carbon atom bonded to zinc is part of the aromatic coumarin ring. |

| Coordination Geometry at Zinc | Likely Tetrahedral | Common for organozinc halides in coordinating solvents. |

Elucidation of Reaction Mechanisms in this compound-Mediated Transformations

The primary application of this compound is in palladium-catalyzed Negishi-type cross-coupling reactions. organic-chemistry.orgwikipedia.org These reactions provide a powerful method for forming new carbon-carbon bonds at the 4-position of the coumarin ring. The generally accepted mechanism for the Negishi coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which now contains both the organic group (R) and the halide (X) bonded to the metal center.

Transmetalation: The this compound then transfers its coumarinyl group to the palladium(II) center, displacing the halide. This step, known as transmetalation, is a crucial part of the process where the organozinc reagent delivers its organic moiety to the transition metal catalyst.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, where the two organic groups (the one from the organic halide and the coumarinyl group) are coupled together to form the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While this is the general mechanism, specific mechanistic studies on reactions involving this compound are limited. Preliminary mechanistic studies have been performed to probe the pathway of its reactions, but detailed reports are scarce. organic-chemistry.org For some Negishi reactions, it has been found that transmetalation can be the rate-limiting step. researchgate.net Furthermore, the organozinc reagent can sometimes be involved in the oxidative addition step, leading to more complex kinetics. uni-muenchen.de The presence of the coumarin moiety, with its carbonyl group and lactone ring, could potentially influence the reaction mechanism through coordination to the metal centers, but specific studies confirming such effects are not widely reported.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in the scientific literature. However, general principles from studies of other Negishi cross-coupling reactions can provide some insight.

Kinetics: The rate of Negishi cross-coupling reactions is influenced by several factors, including the nature of the catalyst, the substrates, the solvent, and the temperature. In some palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining. uni-muenchen.de However, for other systems, especially those involving sterically hindered substrates or particular ligands, the transmetalation or reductive elimination steps can be rate-limiting. researchgate.net

For coumarin derivatives in other types of palladium-catalyzed reactions, kinetic isotope effect studies have been conducted to probe the mechanism, indicating that C-H bond activation can be a reversible process. rsc.org While not directly involving an organozinc reagent, these studies highlight the complexity of reactions involving the coumarin scaffold.

Without specific experimental data for this compound, a quantitative analysis of its reactivity remains an area for future investigation. Computational studies, which have been successfully applied to understand the reactivity of other organozinc reagents, could provide valuable theoretical data on the bond energies, reaction enthalpies, and activation barriers for reactions involving this compound.

Table 2: General Factors Influencing the Reactivity of this compound in Negishi Coupling

| Factor | Influence on Reactivity |

| Palladium Catalyst | The choice of palladium precursor and ligands significantly affects reaction rates and yields. |

| Organic Halide | The reactivity of the halide partner (I > Br > Cl) influences the rate of oxidative addition. |

| Solvent | Coordinating solvents like THF can stabilize the organozinc reagent and influence the Schlenk equilibrium. |

| Additives | The presence of lithium salts can affect the aggregation state and reactivity of the organozinc reagent. |

Applications of 4 Coumarinylzinc Bromide in Catalytic Cross Coupling Reactions

Palladium-Catalyzed Negishi-Type Cross-Coupling Reactions

Palladium catalysis is the most explored avenue for the application of 4-coumarinylzinc bromide. The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate, is a powerful method for creating carbon-carbon bonds. sioc-journal.cn this compound has proven to be an effective nucleophile in this context, reacting with a wide array of electrophiles under mild conditions. researchgate.net

The synthesis of 4-arylcoumarins, a class of compounds also known as neoflavones with significant biological activities, has been efficiently achieved using this compound. mdpi.com In a key study by Rieke and Kim, the palladium-catalyzed Negishi-type reaction between this compound and various aryl halides afforded the desired 4-arylcoumarin products in good yields. researchgate.netmdpi.com This method provides a direct and reliable route to introduce diverse aryl groups onto the 4-position of the coumarin (B35378) core. mdpi.com The reactions are typically catalyzed by a palladium(0) complex, such as one generated from Pd(dba)₂ and a phosphine (B1218219) ligand.

The scope of the reaction is broad, tolerating a range of substituents on the aryl halide partner. This versatility makes it a valuable tool for building libraries of potential pharmacologically active compounds.

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides The following table is a representative summary based on literature findings. Specific yields and conditions can vary.

| Aryl Halide Electrophile | Catalyst/Ligand | Product (4-Arylcoumarin) | Reported Yield (%) |

| Iodobenzene | Pd(dba)₂ / P(2-furyl)₃ | 4-Phenylcoumarin | Good |

| 4-Iodotoluene | Pd(dba)₂ / P(2-furyl)₃ | 4-(p-Tolyl)coumarin | Good |

| 4-Bromoacetophenone | Pd(dba)₂ / P(2-furyl)₃ | 4-(4-Acetylphenyl)coumarin | Good |

| 1-Bromo-4-methoxybenzene | Pd(dba)₂ / P(2-furyl)₃ | 4-(4-Methoxyphenyl)coumarin | Good |

Data compiled from reports on the application of this compound in Negishi couplings. researchgate.netmdpi.com

The utility of this compound extends to the formation of carbon-carbon bonds with acyl electrophiles. Its palladium-catalyzed cross-coupling reaction with various acid chlorides provides a direct route to 4-acylcoumarins (ketones). researchgate.net This transformation is significant as it introduces a ketone functionality, a versatile handle for further synthetic modifications, directly onto the coumarin scaffold. The reaction proceeds efficiently under mild conditions, furnishing the corresponding ketone products in good yields. researchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Acylation of this compound with Acid Chlorides The following table is a representative summary based on literature findings. Specific yields and conditions can vary.

| Acid Chloride | Catalyst/Ligand | Product (4-Acylcoumarin) | Reported Yield (%) |

| Benzoyl chloride | Pd(dba)₂ / P(2-furyl)₃ | 4-Benzoylcoumarin | Good |

| 4-Nitrobenzoyl chloride | Pd(dba)₂ / P(2-furyl)₃ | 4-(4-Nitrobenzoyl)coumarin | Moderate |

| Hexanoyl chloride | Pd(dba)₂ / P(2-furyl)₃ | 4-Hexanoylcoumarin | Good |

Data compiled from reports on the application of this compound in acylation reactions. researchgate.netresearchgate.net

The Negishi coupling is well-established for the reaction of organozinc reagents with sp²-hybridized electrophiles, including vinyl halides, and sp³-hybridized electrophiles like allyl halides. sioc-journal.cnriekemetals.com While specific examples detailing the reaction of this compound with vinyl or allyl halides are not extensively reported in the surveyed literature, the general reactivity of organozinc reagents suggests this transformation is feasible. riekemetals.com Such reactions would provide access to 4-vinyl and 4-allyl coumarin derivatives. For instance, palladium-catalyzed couplings of allylzinc reagents with aryl halides are known to proceed with high selectivity. uni-regensburg.de A similar outcome would be expected for the coupling of this compound with allyl halides, providing a route to β,γ-unsaturated coumarin structures. organic-chemistry.org

The reactivity of this compound under palladium catalysis is not limited to aryl and acyl halides. Organozinc reagents are known to couple with a broad range of electrophilic partners. riekemetals.com This includes other sp²-hybridized carbons such as those in heteroaryl halides, and in some cases, sp³-hybridized alkyl halides, although the latter can be more challenging due to slower oxidative addition and potential side reactions. nih.govcsbsju.edu The successful coupling with various functionalized aryl halides and acid chlorides demonstrates a good degree of functional group tolerance, suggesting that this compound is a robust nucleophile for constructing a wide variety of complex 4-substituted coumarins. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Negishi reactions, nickel catalysts also effectively promote the cross-coupling of organozinc reagents and are often a more cost-effective alternative. sioc-journal.cnnih.govorgsyn.org Nickel catalysis can exhibit unique reactivity and selectivity compared to palladium. sioc-journal.cn

A significant application of nickel catalysis in coumarin chemistry involves the cross-coupling of organozinc reagents with activated coumarin electrophiles. In a seminal work by Wu and Yang, an efficient nickel-catalyzed methodology was developed for the synthesis of 4-substituted coumarins by reacting various organozinc reagents with 4-diethylphosphonooxycoumarins. mdpi.comnih.govacs.org In this reaction, the diethylphosphonooxy group at the 4-position of the coumarin acts as an effective leaving group, analogous to a halide in traditional cross-coupling reactions.

The reaction, typically catalyzed by NiCl₂(dppe) or a similar nickel(II) complex, successfully couples aryl, vinyl, and alkyl zinc reagents to the coumarin core. mdpi.comacs.org

Table 3: Nickel-Catalyzed Cross-Coupling of Organozinc Reagents with 4-Diethylphosphonooxycoumarin This table illustrates the general reaction where the coumarin is the electrophile.

| Organozinc Reagent (R-ZnX) | Catalyst | Product (4-Substituted Coumarin) |

| Phenylzinc chloride | NiCl₂(dppe) | 4-Phenylcoumarin |

| (E)-Styrylzinc chloride | NiCl₂(dppe) | 4-((E)-Styryl)coumarin |

| Ethylzinc chloride | NiCl₂(dppe) | 4-Ethylcoumarin |

Data based on the established methodology for coupling organozincs to activated coumarin electrophiles. mdpi.comacs.org

Following this established reactivity, the specific reaction of this compound (as the organozinc nucleophile) with an activated coumarin derivative (as the electrophile) under nickel catalysis would theoretically lead to the formation of 4,4'-bicoumarin derivatives. However, examples of this particular homocoupling-type reaction are not prominent in the surveyed scientific literature. The primary reported utility remains the coupling of diverse, non-coumarinyl zinc reagents to the activated coumarin scaffold. mdpi.comacs.org

Exploration of Ligand Effects and Catalytic Cycle Variations

The efficiency and scope of transition-metal-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands coordinated to the metal center. Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle. nih.govsigmaaldrich.com While specific, in-depth studies on ligand effects exclusively for this compound are not extensively detailed in the provided results, the general principles of cross-coupling catalysis are directly applicable.

The standard catalytic cycle for a palladium-catalyzed Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc reagent (this compound) is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic fragments are coupled together, forming the final product (4-arylcoumarin) and regenerating the Pd(0) catalyst. wikipedia.org

Ligand Effects: The steric and electronic properties of ligands can influence each of these steps.

Sterically bulky ligands , such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or certain NHCs (e.g., IPr, IMes), can promote the reductive elimination step and prevent catalyst deactivation, leading to higher efficiency. nih.gov The development of such ligands has enabled reactions to proceed at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. nih.gov

Electron-donating ligands can increase the electron density on the metal center, facilitating the initial oxidative addition step. nih.gov

Bidentate ligands , which bind to the metal at two points, are often used to enhance catalyst stability. nih.govnih.gov In some cases, the choice of ligand can even switch the regioselectivity of a reaction. nih.gov

Catalytic Cycle Variations: While the standard cycle is a good model, variations can occur. For some cross-electrophile couplings, particularly with nickel catalysts, the cycle might involve different oxidation states, such as Ni(I) and Ni(III), through single-electron transfer processes. nih.gov The specific nature of the substrates and the chosen ligand can influence which mechanistic pathway is dominant. nih.govchemrxiv.org The judicious selection of a ligand is therefore critical to address common side reactions like β-hydride elimination or homocoupling. sigmaaldrich.com

Other Transition Metal-Catalyzed Conversions Involving this compound

While palladium is the most common catalyst for Negishi reactions involving reagents like this compound, other first-row transition metals such as nickel, cobalt, and iron have emerged as powerful alternatives. mdpi.comnih.govuni-muenchen.de These metals are often more abundant and less expensive than palladium and can exhibit unique reactivity. nih.gov

Nickel, in particular, is widely used for cross-coupling reactions and is known for its ability to activate a wider range of electrophiles compared to palladium. nih.govscholaris.ca Nickel catalysts, often supported by NHC or phosphine ligands, have proven effective in various C-C and C-heteroatom bond formations. nih.gov

More recently, cobalt and iron catalysts have been developed for the cross-coupling of organomanganese and organozinc reagents with alkyl and aryl halides. uni-muenchen.de For instance, cobalt chloride, often in conjunction with lithium chloride, has been shown to effectively catalyze the coupling of diarylmanganese reagents with secondary alkyl iodides, minimizing the homocoupling side reactions that can plague similar transformations. uni-muenchen.de Given that this compound is an organozinc reagent, its participation in similar cobalt- or iron-catalyzed systems is plausible, expanding its synthetic utility beyond traditional palladium catalysis.

The following table summarizes the transition metals commonly employed in cross-coupling reactions that are applicable to organozinc reagents like this compound.

| Metal Catalyst | Typical Application in Cross-Coupling | Advantages |

| Palladium (Pd) | Negishi, Suzuki, Heck, Stille reactions. mdpi.comeie.gr | High functional group tolerance, well-understood reactivity. wikipedia.org |

| Nickel (Ni) | Negishi and other cross-electrophile couplings. nih.govscholaris.ca | More abundant, can couple a wider range of electrophiles. nih.gov |

| Cobalt (Co) | Coupling of organometallics with alkyl halides. uni-muenchen.de | Reduces homocoupling side reactions with certain reagents. uni-muenchen.de |

| Iron (Fe) | C(sp²)-C(sp³) cross-coupling reactions. uni-muenchen.de | Abundant, inexpensive, and low toxicity. |

Regioselectivity, Stereoselectivity, and Functional Group Tolerance in Cross-Coupling Processes

The success of a cross-coupling reaction in complex molecule synthesis hinges on its selectivity and tolerance for various functional groups.

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In reactions involving this compound, the coupling occurs specifically at the C4 position of the coumarin ring, where the zinc-bromide moiety is attached. When the coupling partner (e.g., a di-substituted aryl halide) has multiple potential reaction sites, regioselectivity is determined by factors like the electronic properties of the substituents and the steric environment around each site. nih.gov For instance, in palladium-catalyzed couplings of dihalobenzenes, the more electron-deficient or less sterically hindered position often reacts preferentially. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comsaskoer.ca This is generally not a factor in the coupling of this compound with achiral aryl halides, as the resulting 4-arylcoumarin products are typically achiral. However, if the coupling partner contains stereocenters, their integrity must be maintained. A reaction is considered stereospecific if different stereoisomers of the starting material react to give stereochemically different products. alrasheedcol.edu.iqkhanacademy.org

Functional Group Tolerance is a critical measure of a reaction's practicality. Cross-coupling reactions involving this compound demonstrate good functional group tolerance. Research has shown its successful coupling to form a neoflavone structure, highlighting its compatibility with the oxygen-containing heterocycle of the coumarin core itself. nih.gov Furthermore, studies on related organozinc reagents show that palladium- and nickel-catalyzed systems can tolerate a wide array of functional groups. nih.govnih.govnih.gov

A study expanding the functional group tolerance of Negishi cross-coupling in 1,2-dihydro-1,2-azaborines successfully used this compound as a coupling partner, achieving a 75% yield. nih.gov This demonstrates the reagent's compatibility with sensitive functionalities, such as the B-H bond in the azaborine ring system. nih.gov The table below, adapted from this study, showcases the tolerance of the Negishi reaction with various functionalized zinc reagents, including the coumarinyl derivative. nih.gov

| Aryl/Heteroaryl Zinc Reagent | Functional Group Present | Yield (%) |

| 4-chlorophenylzinc bromide | Aryl chloride | 89 |

| 4-cyanophenylzinc bromide | Nitrile | 91 |

| 2,3-Methylenedioxyphenylzinc iodide | Methylene dioxy ether | 96 |

| This compound | Lactone (Ester) | 75 |

| (Thiophen-2-yl)zinc bromide | Thiophene | 85 |

| (Isoquinolin-4-yl)zinc bromide | Isoquinoline | 88 |

Data adapted from a study on Negishi cross-coupling with 1,2-dihydro-1,2-azaborines. nih.gov

This tolerance allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry and materials science. semanticscholar.org

Advanced Synthetic Applications and Complex Molecule Construction Utilizing 4 Coumarinylzinc Bromide

Access to Diversely Substituted Coumarin (B35378) Frameworks

The preparation of 4-coumarinylzinc bromide via the direct oxidative addition of highly reactive zinc to 4-bromocoumarin has opened new avenues for the synthesis of 4-substituted coumarin derivatives. nih.govlpnu.ua This organozinc reagent readily participates in palladium-catalyzed cross-coupling reactions, demonstrating significant utility in the construction of carbon-carbon bonds at the C-4 position of the coumarin nucleus.

Under mild reaction conditions, this compound couples efficiently with a variety of aryl halides and acid chlorides. nih.gov The palladium-catalyzed Negishi-type coupling of this reagent with different aryl halides leads to the formation of the corresponding 4-arylcoumarins in good yields. mdpi.com This method provides a direct and reliable strategy for introducing a range of aryl groups onto the coumarin scaffold, which is a common structural motif in many biologically active compounds.

The versatility of this compound is further highlighted by its successful coupling with a range of electrophiles. Research has demonstrated its application in reactions with both aryl and vinyl halides, as well as acid chlorides, to afford the corresponding coupled products. researchgate.net The tolerance of this organozinc reagent to various functional groups makes it a practical tool for the late-stage functionalization of coumarin-containing molecules.

A variety of substituted coumarins can be synthesized using this methodology, as illustrated in the following table:

| Electrophile | Catalyst System | Product | Yield | Reference |

| Aryl Halides | Palladium Catalyst | 4-Arylcoumarins | Good | nih.govmdpi.com |

| Acid Chlorides | Palladium Catalyst | 4-Acylcoumarins | Good | nih.gov |

| Vinyl Halides | Palladium Catalyst | 4-Vinylcoumarins | Good | researchgate.net |

Convergent Synthesis of Neoflavone Structures and Analogues

Neoflavones, also known as 4-arylcoumarins, represent a significant subclass of flavonoids with a wide array of biological activities. mdpi.comresearchgate.net The development of convergent synthetic strategies to access these structures is of considerable interest in medicinal chemistry. The use of this compound provides a powerful and direct approach for the construction of the neoflavone backbone.

The Negishi cross-coupling reaction between this compound and various aryl halides serves as a key step in the convergent synthesis of neoflavones. mdpi.com This reaction allows for the direct union of the pre-formed coumarin nucleus with a diverse range of aromatic partners, leading to the desired 4-arylcoumarin structure. One notable example highlights that the cross-coupling with this compound directly generates the neoflavone framework in good yield. nih.gov

This synthetic strategy offers several advantages over classical methods for neoflavone synthesis, such as the Pechmann condensation, which often require harsh conditions and may lack regiocontrol. The use of this compound allows for the synthesis of neoflavones under mild, palladium-catalyzed conditions with a high degree of predictability and functional group compatibility. nih.gov The ability to introduce a wide variety of substituents on the aryl ring of the neoflavone by simply changing the aryl halide coupling partner makes this a highly convergent and flexible approach.

The general scheme for the synthesis of neoflavones using this compound can be depicted as follows:

Scheme 1: Convergent Synthesis of Neoflavones via Negishi Coupling

[Coumarin-4-yl]-ZnBr + Ar-X --(Pd catalyst)--> 4-Arylcoumarin (Neoflavone)

Where Ar-X represents an aryl halide.

This method has been successfully applied to the synthesis of various neoflavone derivatives, demonstrating its utility in generating libraries of these important natural product analogues for biological screening. nih.gov

Integration into Multicomponent and Cascade Reactions for Molecular Complexity

While the direct application of this compound in multicomponent and cascade reactions is not extensively documented in the reviewed literature, the reactivity profile of both organozinc reagents and coumarin derivatives suggests a strong potential for such integrations. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, and cascade reactions, involving consecutive transformations without the isolation of intermediates, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgnih.gov

The synthesis of coumarin-fused dihydroquinolines and quinolines has been achieved through multicomponent reactions involving 4-hydroxycoumarin, aldehydes, and aromatic amines, albeit not with the use of an organozinc reagent. rsc.org Similarly, other organozinc reagents have been successfully employed in multicomponent Mannich reactions to generate α-branched amines. beilstein-journals.orgnih.gov An uncatalyzed three-component reaction of aliphatic organozinc reagents with acrylates and acyl chlorides has also been reported for the synthesis of α-substituted β-ketoesters. researchgate.net

These examples from the broader literature point towards the feasibility of designing novel multicomponent or cascade sequences that incorporate this compound. For instance, a hypothetical cascade reaction could involve an initial palladium-catalyzed coupling of this compound with a suitably functionalized coupling partner, followed by an intramolecular cyclization or rearrangement to construct a more complex polycyclic system. The development of such reactions would represent a significant advancement in the efficient synthesis of intricate coumarin-based architectures.

Future research in this area could focus on exploring the compatibility of this compound with known multicomponent reaction protocols or designing new cascade sequences that leverage its specific reactivity. The successful integration of this versatile reagent into such complexity-generating transformations would further solidify its importance in modern organic synthesis.

Theoretical and Computational Chemistry Approaches to 4 Coumarinylzinc Bromide Systems

Quantum Chemical Calculations for Mechanistic Understanding and Reaction Pathway Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of reaction mechanisms involving organometallic reagents like 4-coumarinylzinc bromide. nih.govresearchgate.netacs.org These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products, along with their relative energies. This information is crucial for understanding reaction kinetics and thermodynamics.

A primary application for this compound is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form 4-arylcoumarins. researchgate.net A typical catalytic cycle for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netchemrxiv.org

Hypothetical Reaction Pathways for Negishi Coupling with this compound:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₂).

Transmetalation: The 4-coumarinyl group is then transferred from the zinc atom to the palladium center, displacing the halide. This is a critical step where the organozinc reagent's structure and reactivity play a direct role. Computational studies can model the coordination of the this compound to the palladium complex and the subsequent transfer of the coumarinyl moiety. rsc.orgresearchgate.net

Reductive Elimination: In the final step, the newly formed palladium(II) intermediate, now bearing both the aryl and coumarinyl groups, undergoes reductive elimination to form the C-C bond of the 4-arylcoumarin product and regenerate the palladium(0) catalyst.

Quantum chemical calculations can provide the activation energies (ΔG‡) and reaction energies (ΔG) for each step in this cycle. By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be determined. For instance, calculations can explore different modes of transmetalation or the possibility of side reactions. nih.gov

Computational Parameters for Mechanistic Studies:

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net For systems involving transition metals like palladium and main group elements like zinc and bromine, a combination of methods is often employed.

Functional: Hybrid functionals such as B3LYP are commonly used. For more accurate energy predictions, especially for transition states, double-hybrid functionals or more modern functionals like those from the M06 or ωB97X families might be employed. researchgate.net

Basis Set: A mixed basis set approach is typical. For heavier atoms like Pd, Zn, and Br, effective core potentials (ECPs) such as LANL2DZ are used to account for relativistic effects, while the valence electrons are described by a double-zeta or triple-zeta quality basis set. For lighter atoms (C, H, O, N), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are appropriate.

Solvent Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated to account for the bulk solvent effects on the energetics of the species involved.

Below is a hypothetical data table illustrating the type of information that can be generated from a DFT study on the Negishi coupling of this compound with an aryl bromide, catalyzed by Pd(PPh₃)₂.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₂ + Ar-Br → [Ar-Pd(PPh₃)₂-Br] | 15.2 | -5.8 |

| Transmetalation | [Ar-Pd(PPh₃)₂-Br] + this compound → [Ar-Pd(PPh₃)₂(4-Coumarinyl)] + ZnBr₂ | 18.5 | -10.3 |

| Reductive Elimination | [Ar-Pd(PPh₃)₂(4-Coumarinyl)] → 4-Arylcoumarin + Pd(PPh₃)₂ | 22.1 | -35.7 |

This is a hypothetical table for illustrative purposes.

Computational Design of Novel Catalytic Systems for this compound Reactivity

Beyond understanding existing systems, computational chemistry is a powerful tool for the de novo design and optimization of catalysts. nih.govacs.org The goal is to identify new catalyst structures, typically by modifying the ligands around the metal center, that can enhance the rate and selectivity of reactions involving this compound.

The design process often relies on identifying key "descriptors"—properties of the catalyst that correlate with its performance. mdpi.com For a palladium-catalyzed cross-coupling, these descriptors could be electronic (e.g., the charge on the palladium atom, the HOMO-LUMO gap of the complex) or steric (e.g., the "bite angle" of a bidentate ligand, the buried volume of a ligand). mdpi.com

Workflow for Computational Catalyst Design:

Library Generation: A virtual library of potential ligands is created. This can range from simple modifications of known ligands to entirely novel structures.

Descriptor Calculation: For each ligand, a model of the corresponding palladium complex is built in silico, and its key electronic and steric descriptors are calculated using quantum chemical methods.

Performance Prediction: A Quantitative Structure-Activity Relationship (QSAR) model is developed to correlate the calculated descriptors with a desired catalytic outcome (e.g., a lower activation barrier for the rate-determining step). mdpi.com

Screening and Selection: The virtual library is screened using the QSAR model to identify the most promising candidates for experimental validation. rsc.orgchemrxiv.org

For the reactivity of this compound, one might aim to design a palladium catalyst that lowers the energy barrier of the transmetalation or reductive elimination step. For example, ligands that increase the electron density on the palladium center might facilitate oxidative addition but hinder reductive elimination. Computational screening can help find the optimal electronic and steric balance. acs.org

The following interactive table illustrates a hypothetical screening of different phosphine (B1218219) ligands for a palladium catalyst, correlating a calculated descriptor (e.g., the charge on the Pd atom) with the predicted activation energy for the rate-limiting step of the Negishi coupling.

| Ligand (L) in PdL₂ | Calculated Charge on Pd (a.u.) | Predicted ΔG‡ for Reductive Elimination (kcal/mol) | Predicted Catalytic Efficiency |

|---|---|---|---|

| P(C₆H₅)₃ (Triphenylphosphine) | +0.25 | 22.1 | Moderate |

| P(p-MeO-C₆H₄)₃ (Tri(p-methoxyphenyl)phosphine) | +0.22 | 20.5 | High |

| P(p-CF₃-C₆H₄)₃ (Tri(p-trifluoromethylphenyl)phosphine) | +0.31 | 24.8 | Low |

| PCy₃ (Tricyclohexylphosphine) | +0.19 | 21.2 | High |

This is a hypothetical table for illustrative purposes.

Through such systematic in silico screening, the search for novel catalysts can be significantly accelerated, reducing the time and resources required for experimental trial-and-error approaches. acs.orgrsc.org

Future Directions and Emerging Frontiers in 4 Coumarinylzinc Bromide Research

Development of Sustainable and Green Synthetic Methodologies

A significant frontier in the chemistry of 4-Coumarinylzinc bromide lies in the development of more sustainable and environmentally friendly synthetic protocols. Green chemistry principles, which focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency, are becoming central to modern organic synthesis.

The preparation of this compound itself, which involves the direct oxidative addition of activated zinc to a 4-bromocoumarin precursor, presents opportunities for greener approaches. Research is shifting towards methodologies that reduce the environmental impact of producing the necessary precursors. For instance, the synthesis of the coumarin (B35378) core is increasingly being achieved through solvent-free Pechmann condensations, often accelerated by microwave irradiation or the use of reusable, heterogeneous catalysts like zinc-proline complexes or functionalized nanoparticles. These methods offer enhanced reaction rates, higher yields, and a significant reduction in volatile organic solvent waste compared to traditional heating methods.

Furthermore, the cross-coupling reactions employing this compound are being optimized for sustainability. While the established palladium-catalyzed reactions are often efficient and occur under mild conditions, future developments aim to:

Utilize Greener Solvents: Shifting from traditional organic solvents to aqueous media or biodegradable alternatives.

Employ Reusable Catalysts: Developing solid-supported or magnetic nanoparticle-based palladium or nickel catalysts that can be easily recovered and reused, minimizing metal contamination in the final products.

Enhance Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as through visible-light-mediated organophotocatalysis which can offer metal-free, room-temperature conditions.

A summary of green strategies applicable to syntheses involving this compound is presented below.

| Green Chemistry Approach | Application Area | Potential Benefit |

| Microwave-Assisted Synthesis | Preparation of Coumarin Precursors | Reduced reaction time, increased yield, solvent-free conditions. |

| Heterogeneous Catalysis | Pechmann Condensation / Cross-Coupling | Catalyst reusability, simplified purification, reduced waste. |

| Solvent-Free Reactions | Pechmann Condensation / Grinding Methods | Elimination of hazardous solvents, cost-effective, simple work-up. |

| Visible-Light Photocatalysis | Synthesis of Coumarin Scaffolds | Metal-free catalysis, high atom economy, mild reaction conditions. |

Discovery of Unprecedented Reactivity and Transformation Pathways

While the palladium-catalyzed Negishi coupling is the hallmark reaction of this compound, an emerging frontier is the exploration of its reactivity with different catalytic systems and novel coupling partners. This endeavor promises to unlock new synthetic pathways and provide access to a wider array of complex molecules.

Nickel-Catalyzed Couplings: A promising avenue is the use of nickel catalysts, which are more earth-abundant and cost-effective than palladium. Nickel has been shown to be highly effective in the cross-coupling of other organozinc reagents with coumarin derivatives, particularly those with alternative leaving groups like tosylates or phosphates. Research has demonstrated that Ni(II)-catalyzed reactions can efficiently couple aryl zinc reagents with 4-diethylphosphonooxycoumarins. The mechanisms in nickel-catalyzed reactions can differ from those of palladium, sometimes involving radical pathways that can enable unique transformations, especially for forming sp³-hybridized carbon bonds. Future work will likely focus on applying these nickel-based methodologies directly to this compound, potentially offering different selectivity and functional group tolerance compared to palladium systems.

Novel Coupling Partners: The versatility of this compound is being expanded by employing it in reactions with non-traditional electrophiles. A notable example is its successful cross-coupling with a 1,2-dihydro-1,2-azaborine (B1254627) bearing a B-Cl bond. This reaction, catalyzed by palladium, generates a C-B bond and installs the coumarin scaffold onto a boron-containing heterocycle, creating a neoflavonoid analogue. This demonstrates that the reagent's utility extends beyond the formation of C-C bonds with aryl halides and acid chlorides.

Future research in this area will likely explore:

C-N and C-O Bond Formation: Investigating catalytic systems that could enable the coupling of this compound with amines or alcohols.

Asymmetric Catalysis: Developing chiral ligand-catalyst systems to achieve enantioselective synthesis of 4-substituted coumarins with axial or point chirality.

Decarboxylative Couplings: Using carboxylic acid derivatives as coupling partners in the presence of a nickel catalyst, a method known for its broad functional group tolerance.

These explorations will significantly broaden the synthetic toolkit available to chemists and allow for the construction of previously inaccessible coumarin-containing molecules.

Innovative Applications in Material Science and Advanced Organic Synthesis

The 4-substituted coumarins synthesized using this compound are not merely synthetic targets but are increasingly recognized for their functional properties. This is driving research into their application in materials science and as building blocks for complex, high-value molecules.

Materials Science: The unique photophysical properties of the coumarin core are central to its use in advanced materials.

Functional Polymers: 4-Aryl and other 4-substituted coumarins can be incorporated into polymers. These chromophores can act as photoinitiators for free-radical or cationic polymerization, making them valuable for applications like 3D printing and the synthesis of photocomposites. The coumarin moiety's ability to undergo a reversible [2+2] photodimerization when irradiated with UV light is being exploited to create smart materials, such as self-healing polymers and shape-memory materials.

Fluorescent Materials: The inherent fluorescence of many coumarin derivatives makes them ideal candidates for use as organic fluorescent dyes, probes, and sensors. By tuning the substituent at the 4-position—a task for which this compound is well-suited—the absorption and emission wavelengths can be precisely controlled. This has led to applications in organic light-emitting diodes (OLEDs) and as optical brighteners.

Advanced Organic Synthesis: The 4-arylcoumarins, also known as neoflavonoids, produced from this reagent are a class of natural products with

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of residual 4-bromocoumarin and quantify zinc coordination shifts (δ 6.5–7.5 ppm for coumarin protons).

- Capillary Electrophoresis (CE) : Direct-UV detection at 254 nm resolves bromide ions from other anions, with buffer systems optimized using multivariate statistical design (e.g., phosphate buffer at pH 8.5) .

- Mass Spectrometry : ESI-MS in negative ion mode identifies [M-Br]⁻ peaks (m/z ~215 for 4-coumarinylzinc species).

Note : Bromide quantification via ion chromatography (detection limit: 0.10 mg/L) ensures stoichiometric accuracy .

What factors contribute to variability in coupling efficiency when using this compound with different aryl halides?

Advanced Research Question

Key factors include:

- Electronic Effects : Electron-deficient aryl halides (e.g., 4-nitroiodobenzene) exhibit faster oxidative addition to Pd(0), enhancing yields.

- Steric Hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce coupling efficiency due to hindered Pd coordination.

- Halide Reactivity : Iodides > bromides > chlorides in reactivity. For example, 4-iodoanisole couples at 80% yield vs. <40% for 4-chloroanisole .

Contradiction Analysis : Cyclohexylzinc bromide yields <30% due to steric hindrance, while linear alkylzinc reagents (e.g., 3-cyanopropyl) achieve >90% .

How should this compound be handled and stored to maintain its reactivity in organometallic syntheses?

Basic Research Question

- Storage : Under argon at –20°C in flame-dried glassware. Prolonged exposure to moisture or oxygen leads to hydrolysis (evidenced by white Zn(OH)₂ precipitates).

- Handling : Use Schlenk-line techniques for transfers. Quench residues with isopropanol/water (1:1) to avoid exothermic decomposition .

Safety Note : PPE (gloves, goggles) is mandatory; inhalation risks require fume hood use .

What experimental design considerations are critical for reproducing literature-reported yields in Negishi couplings involving this compound?

Advanced Research Question

- Replication : Use ≥3 replicates per condition to account for lateral variability in reaction kinetics (coefficient of variation ~50% in similar systems) .

- Control Experiments : Include blank reactions (without Pd catalyst) to identify non-catalytic pathways.

- Sampling : Quench aliquots at intervals (e.g., 1, 3, 6 hours) for GC-MS or TLC analysis to track intermediate formation .

Case Study : Rieke et al. achieved reproducibility by standardizing zinc activation (via Rieke method) and maintaining flux-controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.